Cas no 210035-02-2 (Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone)
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- Imidazo [1,2-a] pyridin-3-phenyl ketone
- Imidazo[1,2-a]pyridin-3-ylphenylmethanoneNSC 304613
- Imidazo[1,2-a]pyridin-3-ylphenylmethanone
- NSC 304613
- imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
- 3-Benzoylimidazo[1,2-a]pyridine
- NSC304613
- AK474096
- (imidazo[1,2-a]pyridin-3-yl)phenylmethanone
- methanone,imidazo[1,2-a]pyridin-3-ylphenyl-
- Imidazo[1,2-a]pyridin-3-ylphenylmethanone;NSC 304613
- DS-18864
- A879303
- AKOS027422794
- CS-0162593
- C73980
- 210035-02-2
- NSC-304613
- SCHEMBL11266749
- Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
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- MDL: MFCD13177173
- Inchi: 1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H
- InChI Key: KENNIKKVQDCFIX-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=CN=C2C=CC=CN12
Computed Properties
- Exact Mass: 222.079312947g/mol
- Monoisotopic Mass: 222.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4
- XLogP3: 3.4
Experimental Properties
- Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 135 ºC
- Solubility: Almost insoluble (0.049 g/l) (25 º C),
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186551-1g |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 1g |
$242.50 | 2023-09-02 | |
| Alichem | A029186551-5g |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 5g |
$765.00 | 2023-09-02 | |
| Chemenu | CM126700-1g |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM126700-5g |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 5g |
$701 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD565-250mg |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 250mg |
248CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD565-100mg |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 100mg |
118CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD565-1g |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 1g |
661.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD565-200mg |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 200mg |
189.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZD565-50mg |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 50mg |
68.0CNY | 2021-07-10 | |
| Chemenu | CM126700-1g |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
210035-02-2 | 97% | 1g |
$*** | 2023-03-30 |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Suppliers
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS No. 210035-02-2): A Comprehensive Overview
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, also known by its CAS number 210035-02-2, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research developments surrounding Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone.
Chemical Structure and Synthesis
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is characterized by its unique molecular structure, which consists of an imidazopyridine core linked to a phenyl group through a carbonyl moiety. The imidazopyridine scaffold is a privileged structure in medicinal chemistry due to its ability to modulate various biological targets. The synthesis of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone typically involves the condensation of an appropriate imidazopyridine derivative with a phenacyl halide or a phenacyl ester. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.
Biological Properties and Mechanisms of Action
The biological properties of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone have been extensively studied, revealing its potential as a modulator of various biological processes. One of the key areas of interest is its activity as an inhibitor of specific enzymes and receptors. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes involved in cell signaling pathways. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone has also been investigated for its potential as an agonist or antagonist of specific receptors. Studies have demonstrated that it can interact with G protein-coupled receptors (GPCRs) and ion channels, modulating their activity and potentially influencing cellular responses. These findings suggest that Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone could be developed into novel therapeutic agents for a range of conditions.
Clinical Applications and Research Developments
The potential clinical applications of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone are diverse and promising. In the field of oncology, this compound has shown anti-proliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. Preclinical studies have demonstrated that it can induce apoptosis and inhibit cell migration and invasion, suggesting its potential as an anticancer agent.
Beyond cancer research, Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings highlight its potential as a therapeutic option for managing inflammatory conditions.
Current Research Trends and Future Directions
The ongoing research on Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of active investigation is the development of prodrugs or analogs that can enhance the bioavailability and efficacy of this compound. Additionally, efforts are being made to understand the molecular mechanisms underlying its biological activities more comprehensively.
In conclusion, Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS No. 210035-02-2) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As our understanding of this compound continues to grow, it is likely to play an increasingly important role in the discovery and development of new therapeutic agents.
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